Ethyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate
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Overview
Description
Ethyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate is a complex organic compound with the molecular formula C17H25N3O4. This compound is known for its unique chemical structure, which includes a carbamate group, a diethylamino group, and a dimethylphenyl group. It is used in various scientific research applications due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenyl isocyanate with diethylaminoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as using less hazardous solvents and catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Ethyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of Ethyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-[2-(diethylamino)ethyl]benzamide: Similar in structure but differs in the functional groups attached to the aromatic ring.
Dimethylethanolamine: Contains a diethylamino group but lacks the carbamate and phenyl groups.
Uniqueness
Ethyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
93737-03-2 |
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Molecular Formula |
C17H27N3O3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
ethyl N-[4-[[2-(diethylamino)acetyl]amino]-3,5-dimethylphenyl]carbamate |
InChI |
InChI=1S/C17H27N3O3/c1-6-20(7-2)11-15(21)19-16-12(4)9-14(10-13(16)5)18-17(22)23-8-3/h9-10H,6-8,11H2,1-5H3,(H,18,22)(H,19,21) |
InChI Key |
BICZTUOPROFDRM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)NC(=O)OCC)C |
Origin of Product |
United States |
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